Product packaging for Fructo-oligosaccharide DP6(Cat. No.:)

Fructo-oligosaccharide DP6

Cat. No.: B1165453
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fructo-oligosaccharide DP6, also known as GF5 or 1-F-(1-β-fructofuranosyl)2-nystose, is a high-purity oligosaccharide with a defined degree of polymerization (DP) of 6. This compound belongs to the inulin-type fructooligosaccharides (FOS), a class of short-chain carbohydrates known for their prebiotic properties . Its chemical structure consists of a glucose terminus linked to a linear chain of five fructose units via β-(2→1) glycosidic bonds, giving it the molecular formula C36H62O31 and a molecular weight of 990.86 g/mol . As a research reagent, this compound is primarily utilized in studies focusing on gut microbiology and prebiotics. It serves as a selective substrate to stimulate the growth and activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus, in the gastrointestinal tract . The fermentation of DP6 by this microbiota produces short-chain fatty acids (SCFAs), which are crucial for understanding host-microbe interactions, intestinal barrier function, and immune modulation . Furthermore, its well-defined structure makes it an excellent model compound for investigating the structure-function relationships of oligosaccharides, their enzymatic synthesis pathways involving fructosyltransferases, and their mechanisms of action in various biological systems . Researchers employ this compound in a variety of applications, including in vitro fermentation models, animal studies to assess gut health and mineral absorption, and as a standard in analytical methods like HPAEC-PAD for the quantification and characterization of complex FOS mixtures . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]4-α(2-1)Glc

Origin of Product

United States

Biosynthesis and Biotechnological Production of Fructo Oligosaccharide Dp6

Enzymatic Synthesis Pathways for Fructo-oligosaccharide DP6

The enzymatic synthesis of this compound is a multi-step process involving the sequential addition of fructose (B13574) units to a sucrose (B13894) molecule. This process is primarily achieved through transfructosylation reactions, where a fructosyl group is transferred from a donor molecule to an acceptor molecule. The composition of the resulting FOS mixture, including the yield of higher DP products like DP6, can be modulated by adjusting reaction parameters such as substrate concentration, enzyme source, temperature, and pH. Generally, lower initial concentrations of sucrose tend to favor the production of FOS with a higher degree of polymerization, such as DP5 and DP6.

Transfructosylation Reactions Catalyzed by Fructosyltransferases (FTases)

Fructosyltransferases (FTases; EC 2.4.1.9) are the principal enzymes responsible for the synthesis of FOS, including DP6. These enzymes catalyze the transfer of a fructosyl moiety from a donor, typically sucrose, to an acceptor molecule. In this reaction, the glycosidic bond in sucrose is cleaved, and the liberated fructosyl group is transferred to another sucrose molecule or a growing FOS chain, thereby elongating it. This process results in a mixture of FOS with varying chain lengths, from DP3 (1-kestose) up to higher DP products. The enzymatic reaction is a complex interplay of synthesis and hydrolysis occurring simultaneously.

The quest for efficient production of high-DP FOS has led to the identification and characterization of novel FTases from various microbial sources, particularly bacteria and fungi. For instance, an inulosucrase from Lactobacillus gasseri DSM 20604 has been investigated for its ability to synthesize FOS. Similarly, a fructosyltransferase from Lactobacillus reuteri has been shown to produce high-molecular-weight inulin (B196767) and FOS. The characterization of these enzymes involves determining their optimal operating conditions, such as temperature and pH, which are crucial for maximizing the yield of desired FOS, including DP6.

Table 1: Characteristics of Selected Fructosyltransferases

Enzyme Source Optimal Temperature (°C) Optimal pH Key Findings Reference
Lactobacillus gasseri DSM 20604 (Inulosucrase) 55 5.2 Synthesizes FOS and novel maltosylfructosides.
Lactobacillus reuteri 121 (FTF) 50 5.0 - 5.5 Produces high-molecular-weight inulin and FOS.
Aspergillus oryzae IPT-301 45 - 50 5.5 - 6.75 Exhibits high transfructosylation and low hydrolytic activity.

To understand and optimize the production of FOS, including DP6, mathematical modeling of the reaction kinetics is employed. These models help in predicting the concentrations of different FOS species over time and under various reaction conditions.

The Michaelis-Menten kinetic model is often adapted to describe the complex series of reactions in FOS synthesis. However, due to the presence of multiple substrates (sucrose and FOS of different DPs) and products, a simple Michaelis-Menten equation is insufficient. Researchers have developed more complex models, such as five-step, ten-parameter kinetic models, that account for the chain reactions of transfructosylation and the competitive inhibition by glucose, a byproduct of the reaction. These models consider the sequential formation of FOS, where 1-kestose (B104855) (DP3) is formed from sucrose, nystose (B80899) (DP4) from 1-kestose, and so on, leading to the formation of DP5 and DP6.

Table 2: Conceptual Michaelis-Menten Kinetic Parameters for FOS Synthesis

Parameter Description
Vmax Maximum reaction velocity for each transfructosylation step.
Km Michaelis constant, representing the substrate concentration at half Vmax.
Ki Inhibition constant for competitive inhibition by glucose.

The Ping-Pong mechanism, also known as a double-displacement reaction, has been proposed as a suitable model for the transfructosylation reaction catalyzed by some FTases. This mechanism involves a two-step process:

The enzyme binds to the donor substrate (e.g., sucrose), and a fructosyl group is transferred to the enzyme, forming a covalent enzyme-fructosyl intermediate. The first product (glucose) is then released.

The acceptor molecule (e.g., another sucrose molecule or a growing FOS chain) binds to the enzyme-fructosyl intermediate, and the fructosyl group is transferred to the acceptor, forming the elongated FOS product (e.g., FOS DPn+1). The enzyme is then regenerated in its original form.

This model provides a detailed understanding of the interactions between the enzyme and the various substrates involved in the synthesis of higher DP FOS.

Kinetic Modeling of Enzymatic DP6 Synthesis

Role of β-Fructofuranosidases in DP6 Production

β-Fructofuranosidases (EC 3.2.1.26), commonly known as invertases, are another class of enzymes involved in FOS production. These enzymes primarily catalyze the hydrolysis of sucrose into glucose and fructose. However, under conditions of high sucrose concentration, their transfructosylating activity becomes significant, leading to the synthesis of FOS. The ratio of transfructosylation to hydrolysis activity is a critical factor in determining the yield of FOS.

The synthesis of FOS by β-fructofuranosidases also proceeds through a series of transfructosylation reactions, similar to FTases. While they typically produce short-chain FOS, such as 1-kestose and nystose, the formation of higher DP FOS is possible, although often in lower yields compared to dedicated FTases. Protein engineering efforts have been made to enhance the transfructosylating capacity of β-fructofuranosidases and to shift their product specificity towards the synthesis of longer-chain FOS.

Inulosucrase-Mediated FOS DP6 Synthesis

Fructo-oligosaccharides (FOS) with a specific degree of polymerization (DP), such as DP6, are synthesized through enzymatic reactions catalyzed by fructosyltransferases (FTFs). nih.gov Among these, inulosucrase is a key enzyme that synthesizes inulin-type FOS, which are characterized by β-(2→1) glycosidic linkages. nih.gov The synthesis process is a transfructosylation reaction where the enzyme cleaves the bond between glucose and fructose in a sucrose molecule. mdpi.com

The reaction mechanism can be described as a ping-pong bi-bi process. mdpi.com Initially, a sucrose molecule binds to the active site of the inulosucrase. The enzyme then catalyzes the cleavage of the glycosidic bond, releasing the glucose moiety. This results in a fructose-enzyme intermediate. Subsequently, this fructosyl group is transferred to an acceptor molecule. In the synthesis of FOS, the acceptor can be another sucrose molecule or a growing FOS chain (e.g., DP3, DP4, or DP5). To produce FOS DP6, a fructosyl unit is transferred to a FOS molecule with a DP of 5 (fructosylnystose). nih.gov This sequential addition of fructose units allows for the elongation of the oligosaccharide chain to achieve the desired degree of polymerization. mdpi.com

Factors Influencing DP6 Yield and Purity in Enzymatic Reactions

The production of a specific FOS, such as DP6, is a complex process where various reaction parameters must be carefully controlled to maximize yield and purity. nih.gov The interplay between substrate concentration, enzyme characteristics, temperature, and pH significantly dictates the final product distribution. nih.govceon.rs

The initial concentration of the substrate, typically sucrose, is a critical factor in determining the distribution of FOS chain lengths. Generally, lower concentrations of sucrose favor the production of FOS with a higher degree of polymerization, including DP5 and DP6, although this can also lead to a higher concurrent production of glucose. nih.gov Conversely, higher sucrose concentrations (e.g., >40%) tend to enhance the synthesis of shorter-chain FOS like 1-kestose (DP3) and nystose (DP4). nih.gov

Table 1: Effect of Sucrose Concentration on FOS Distribution

Sucrose Concentration Predominant FOS Produced Glucose Production Reference
High (>40%) Short-chain (DP3, DP4) Low nih.gov
Low Longer-chain (DP5, DP6) High nih.gov

The source of the inulosucrase significantly impacts the type and yield of FOS produced. Enzymes from different microorganisms, such as various species of Lactobacillus and Aspergillus, exhibit different specificities and efficiencies in producing FOS of varying chain lengths. nih.govmdpi.com For instance, inulosucrase from Lactobacillus gasseri DSM 20604 has been shown to produce a range of inulin-type FOS, with detectable, albeit trace, amounts of DP6 (GF6). nih.gov

The concentration of the enzyme in the reaction mixture also plays a crucial role. A higher enzyme concentration can accelerate the reaction rate, but it is essential to optimize this to balance production efficiency with the cost of the enzyme. Studies have identified optimal enzyme concentrations for maximizing FOS yield. For example, a study using inulosucrase from L. gasseri determined an optimal enzyme charge of 1.6 U/ml for FOS synthesis. nih.gov Another investigation using a commercial enzyme preparation, Pectinex® Ultra SP-L, found that a 1% (v/v) enzyme concentration was sufficient to achieve a maximum FOS yield of 60% within 24 hours. ceon.rs

Temperature and pH are fundamental parameters that govern the rate and outcome of enzymatic reactions by affecting the enzyme's stability and activity. ceon.rs For fructosyltransferases, the optimal temperature and pH for activity have generally been reported to be in the ranges of 40–60°C and 4.5–6.5, respectively. nih.gov

Increasing the reaction temperature typically increases the reaction rate. nih.gov However, temperatures exceeding 60°C can lead to thermal damage and a significant decrease in enzyme activity. nih.gov Similarly, pH affects the ionization state of the amino acids in the enzyme's active site, which is critical for its catalytic function. ceon.rs For the inulosucrase from Lactobacillus gasseri DSM 20604, the most favorable conditions for FOS synthesis were found to be a temperature of 55°C and a pH of 5.2. nih.gov In another study, a pH of 7 and a temperature of 50°C were optimal for a commercial fructosyltransferase. ceon.rs The precise optimization of these parameters is crucial for steering the reaction towards the formation of higher DP FOS like DP6.

Table 2: Optimal Reaction Conditions for FOS Synthesis from Different Enzyme Sources

Enzyme Source Optimal Temperature (°C) Optimal pH Reference
Lactobacillus gasseri DSM 20604 55 5.2 nih.gov
Pectinex® Ultra SP-L 50 7.0 ceon.rs
General Fructosyltransferases 40-60 4.5-6.5 nih.gov

Comparison of FOS DP6 Enzymatic Synthesis vs. Inulin Hydrolysis

Fructo-oligosaccharides, including DP6, can be produced via two primary biotechnological routes: enzymatic synthesis from sucrose and controlled hydrolysis of inulin. nih.gov

Enzymatic Synthesis from Sucrose: This "bottom-up" approach utilizes fructosyltransferase enzymes to build FOS molecules by sequentially adding fructose units to a sucrose starter molecule. mdpi.com

Advantages: This method allows for the production of short-chain FOS (typically DP3-DP5), which may have more pronounced prebiotic effects. ceon.rsfrontiersin.org The composition of the final FOS mixture can be modulated by adjusting reaction parameters. nih.gov

Inulin Hydrolysis: This "top-down" approach involves the enzymatic breakdown of inulin, a long-chain polysaccharide of fructose units, using endo-inulinase enzymes. researchgate.net

Advantages: This method generally results in a higher yield and purity of FOS compared to enzymatic synthesis. frontiersin.org Yields from inulin hydrolysis can be as high as 81%. frontiersin.org The process is a single-step conversion which can be advantageous from an industrial perspective. researchgate.net

Disadvantages: The FOS produced through this method tend to have a higher degree of polymerization (often longer than DP5). frontiersin.org The composition and length of the inulin source material, which varies by plant species and harvest time, can affect the final FOS product profile. frontiersin.org

Table 3: Comparison of FOS Production Methods

Feature Enzymatic Synthesis (from Sucrose) Inulin Hydrolysis Reference
Principle Transfructosylation (building up) Enzymatic cleavage (breaking down) nih.govresearchgate.net
Typical DP Range Short-chain (DP3-DP5) Longer-chain (>DP5) frontiersin.org
Typical Yield ~55-60% ~81% nih.govfrontiersin.org
Purity Lower (mixture with glucose, sucrose) Higher frontiersin.org
Key Enzyme Fructosyltransferase / Inulosucrase Endo-inulinase nih.govresearchgate.net

Microbial Production Strategies for this compound

Microbial production of FOS is a highly effective strategy, leveraging whole microorganisms that naturally produce and secrete fructosyltransferase enzymes. mdpi.com This can be achieved through fermentation processes, using either submerged fermentation (SmF) or solid-state fermentation (SSF). mdpi.com Fungi, particularly from the genera Aspergillus and Aureobasidium, are prominent producers of these enzymes. mdpi.com

In a typical microbial production setup, a selected microbial strain is cultivated in a fermentation medium rich in sucrose. mdpi.com The microorganisms secrete enzymes into the medium, which then catalyze the transfructosylation of sucrose to produce a mixture of FOS. mdpi.com The key to enriching the product with a specific chain length like DP6 lies in the precise control of fermentation conditions, including pH, temperature, aeration, and agitation, as well as the composition of the culture medium. mdpi.com

The choice of microbial strain is paramount, as different strains produce enzymes with varying characteristics, leading to different FOS profiles. mdpi.com For example, Aspergillus oryzae has been noted for its high transfructosylation activity. mdpi.com By optimizing the fermentation parameters, it is possible to influence the enzyme's activity to favor the synthesis of longer-chain FOS. This whole-cell biocatalysis approach can be more cost-effective than using purified enzymes, although it may present greater challenges in downstream processing and purification of the final FOS product. nih.gov

Strain Selection and Engineering for Enhanced DP6 Accumulation

The selection of microbial strains is a critical first step in optimizing FOS production. Fungi, particularly from the genera Aspergillus (e.g., Aspergillus niger, Aspergillus oryzae) and Aureobasidium (e.g., Aureobasidium pullulans), are the most common sources of industrial fructosyltransferases due to their high enzyme yields. nih.govresearchgate.net These strains naturally produce a spectrum of FOS, and the inherent properties of their enzymes largely determine the distribution of the resulting oligomer chain lengths.

To specifically enhance the accumulation of higher DP oligosaccharides like DP6, metabolic and protein engineering strategies are employed. Genetic modification can be used to improve microbial strains, with a primary goal of overexpressing the genes that code for fructosyltransferases. mdpi.com For instance, a mutant strain of Aspergillus niger was developed through gamma irradiation to enhance its β-fructofuranosidase activity, leading to more potent FOS synthesis. mdpi.com

Further advancements involve structure-guided engineering of the enzyme's catalytic domain to improve both its efficiency and stability. mdpi.com While much of this research has focused on increasing the total FOS yield, these techniques hold the potential to alter the enzyme's processivity, thereby shifting the product profile towards longer-chain FOS such as DP6. The development of whole-cell biocatalysts, where the enzyme-producing microbes are used directly, is another strategy that avoids costly and time-consuming enzyme purification steps and can be optimized for specific product outcomes. researchgate.net

Fermentation Process Optimization for DP6 Production

The distribution of FOS chain lengths, including the proportion of DP6, is highly dependent on fermentation conditions. Key parameters such as substrate concentration, temperature, pH, and dissolved oxygen can be manipulated to favor the synthesis of longer oligomers. mdpi.com The enzymatic process is a delicate balance; the same enzymes that synthesize FOS also possess hydrolytic activity, which can break down the newly formed oligosaccharides. ceon.rs Therefore, optimization involves maximizing transfructosylation while minimizing hydrolysis.

Submerged fermentation (SmF) is a widely used method for producing FOS-related enzymes or for the direct production of FOS using whole microbial cells in a liquid medium. mdpi.com In this system, precise control over environmental parameters is crucial for steering the synthesis towards higher DP products.

Substrate Concentration : The initial sucrose concentration significantly influences the product spectrum. While very high sucrose concentrations (above 50% w/v) are generally used to favor the transferase reaction over hydrolysis, some studies indicate that lower concentrations can promote the production of larger FOS like DP5 and DP6. nih.govmdpi.com

Temperature and pH : Optimal conditions are typically found between 50-60°C and a pH of 4.5-6.5. mdpi.com A pH of around 5.5 has been reported as optimal for fructosyltransferase production in several fungal species. nih.gov Deviations from these optima can reduce enzyme stability and shift the balance towards hydrolysis, decreasing the yield of high-DP FOS.

Dissolved Oxygen (DO) : The concentration of dissolved oxygen is a critical factor in the fermentative synthesis by fungi. In studies with Aureobasidium pullulans, the highest FOS production was achieved in a batch culture with high DO concentration, demonstrating the importance of aeration and agitation control. nih.govresearchgate.net

ParameterConditionEffect on FOS DP ProfileReference
Sucrose ConcentrationLower initial concentrationFavors production of larger FOS (DP5, DP6) nih.gov
Temperature50-60 °COptimal for enzyme stability and transfructosylation activity mdpi.com
pH4.5-6.5 (Optimal ~5.5)Maintains enzyme structure and activity for synthesis nih.govmdpi.com
Dissolved OxygenHigh concentrationImproves overall FOS yield in fungal fermentations nih.govresearchgate.net

Solid-state fermentation (SSF) involves the growth of microorganisms on solid substrates with minimal free water, mimicking the natural habitat of many filamentous fungi. walshmedicalmedia.com This technique is particularly advantageous for producing enzymes and can utilize a variety of low-cost agro-industrial residues as substrates. smbb.mx In SSF, parameters like temperature, moisture content, and the physical density of the substrate packing are critical variables that influence FOS production. smbb.mx While SSF is highly effective for producing the enzymes needed for FOS synthesis, controlling the precise DP distribution of the final product can be more challenging compared to the tightly controlled environment of a submerged fermenter. However, research has demonstrated the ability of strains like Aspergillus niger to synthesize FOS, including 1-kestose, nystose, and 1-β-fructofuranosyl nystose, under SSF conditions using substrates like agave fibers. smbb.mx

Use of Agro-industrial By-products as Substrates for DP6 Synthesis

A significant area of research focuses on reducing the cost of FOS production by using inexpensive agro-industrial by-products as substrates. These materials, such as sugarcane bagasse, coffee husk, and various fruit peels, are rich in carbohydrates that can support microbial growth and enzyme production, particularly in solid-state fermentation systems. researchgate.net For example, Aspergillus oryzae has been successfully used to produce FOS from sugarcane bagasse enriched with maguey sap. researchgate.net While the primary driver for using these substrates is economic, the complex composition of these by-products can also influence the metabolic activity of the microorganisms and potentially the characteristics of the enzymes produced, which in turn could affect the final FOS DP profile.

Chemical Synthesis Approaches for this compound (Historical and Methodological Perspectives)

While biotechnological methods dominate industrial FOS production, chemical synthesis offers an alternative route, albeit one fraught with challenges. Historically, the chemical synthesis of specific oligosaccharides has been a fundamental area of organic chemistry. Methods like the Fischer–Helferich glycosidation and the Koenigs-Knorr reaction represent classic approaches to forming glycosidic bonds. rsc.orgwikipedia.org

However, the chemical synthesis of a specific oligomer like this compound is a laborious, multi-step process. mdpi.com The primary difficulties lie in:

Regioselectivity : Each fructose and glucose unit has multiple hydroxyl groups, and creating the correct β-(2→1) linkage requires a meticulous strategy of protecting and deprotecting these groups to ensure only the desired hydroxyl group participates in the reaction. rsc.org

Stereoselectivity : Controlling the stereochemistry of the newly formed glycosidic bond to achieve the correct β-configuration is a significant hurdle.

Due to these complexities, which result in high costs and the generation of impure product mixtures, chemical synthesis is not considered a commercially viable method for producing FOS for the food and nutraceutical industries. mdpi.com Enzymatic synthesis is preferred for its high specificity, milder reaction conditions, and higher efficiency. mdpi.com

Advanced Bioreactor Design for this compound Manufacturing

Innovations in bioreactor design are pivotal for optimizing the large-scale production of FOS and for tailoring the product's molecular weight distribution. Advanced configurations aim to overcome the limitations of traditional batch reactors, such as product inhibition and enzyme instability. researchgate.netalliedacademies.org

Enzyme Membrane Reactors (EMRs) are a particularly promising technology for FOS production. dtu.dknih.gov An EMR integrates the enzymatic reaction vessel with a membrane filtration module, typically using ultrafiltration. mdpi.commdpi.com This design offers several key advantages for controlling the synthesis of higher DP oligosaccharides like DP6:

Continuous Product Removal : The membrane allows for the continuous removal of the FOS product from the reactor. This can help to shift the reaction equilibrium towards synthesis and prevent subsequent hydrolysis of the desired high-DP products.

Enzyme Retention and Reuse : The membrane retains the high-molecular-weight enzyme in the reactor, allowing for its continuous reuse and significantly reducing production costs. nih.gov

Control over Product DP : By selecting a membrane with an appropriate molecular weight cut-off (MWCO), it is possible to selectively retain intermediate-sized oligosaccharides in the reactor, allowing them to be further elongated, while smaller molecules are removed. This provides a mechanism to tailor the molecular weight of the final product stream, potentially enriching it in FOS of DP6 and higher. dtu.dkmdpi.com

The coupling of the enzymatic reaction and the membrane separation process is complex, as fouling of the membrane by enzymes or polysaccharides can affect performance. dtu.dk However, by optimizing operating parameters like pressure and cross-flow velocity, EMRs offer a sophisticated and sustainable platform for the efficient and controlled manufacturing of specific oligosaccharides. researchgate.netdtu.dk

Enzyme Membrane Bioreactor (EMBR) Systems for Continuous DP6 Production

The key advantage of an EMBR is its ability to continuously remove glucose from the reaction medium through a selectively permeable membrane. mdpi.comnih.gov This in-situ removal alleviates product inhibition, shifting the reaction equilibrium towards FOS synthesis and enabling a more efficient conversion of sucrose. researchgate.net The membrane retains the larger enzyme molecules and higher molecular weight FOS within the reactor, while allowing smaller molecules like glucose to pass through into the permeate stream. mdpi.com This setup not only enhances productivity but also simplifies downstream processing. Research has shown that EMBR systems can achieve a higher total FOS concentration compared to conventional batch processes. For instance, one study reported that the average concentration of total FOS in the products of an EMBR reached 270 g·L⁻¹, which was 4.6% higher than in a batch system. researchgate.net

While much of the research focuses on the total FOS yield, the principles of EMBR operation are conducive to the synthesis of higher DP FOS such as DP6. By maintaining a controlled environment with continuous substrate feeding and removal of inhibitory glucose, the enzymatic reaction can proceed for longer durations, favoring the sequential addition of fructose units to form longer-chain oligosaccharides. mdpi.com Although specific quantitative data focusing solely on the continuous production rates for this compound in EMBRs is limited in published research, the technology's capacity to mitigate inhibition is a critical factor for maximizing its synthesis.

Table 1: Operational Principles of EMBR for Enhanced FOS Production

Feature Principle Impact on DP6 Production
Continuous Operation Substrate (sucrose) is continuously fed into the reactor while permeate is removed. Allows for steady-state production and prolonged enzyme activity, favoring the formation of higher DP FOS.
Enzyme Retention The membrane's molecular weight cut-off retains the fructosyltransferase enzyme in the reactor. Enables high enzyme concentration and catalyst reuse, improving process economics.
Inhibitor Removal The membrane selectively removes the byproduct glucose from the reaction. Reduces enzyme inhibition, driving the reaction towards the synthesis of longer-chain FOS, including DP6. nih.govresearchgate.net

| Product Fractionation | The membrane can retain higher molecular weight FOS while allowing shorter chains to permeate. | Potentially allows for the concentration of DP6 and other high-DP FOS within the reactor. |

Immobilized Enzyme and Cell Technologies for DP6 Synthesis

Immobilization is a widely employed strategy in biotechnology to enhance the operational stability and reusability of biocatalysts, such as enzymes or whole cells. nih.gov In the context of this compound synthesis, fructosyltransferase enzymes or microbial cells that produce these enzymes are confined or localized onto an inert, insoluble support material. This approach offers several advantages for industrial-scale production, including simplified product purification, enhanced enzyme stability, and the ability to operate in continuous packed-bed or fluidized-bed reactors. researchgate.net

A critical factor in determining the final composition of the FOS mixture, and specifically the yield of DP6, is the initial concentration of the substrate, sucrose. nih.govfrontiersin.orgresearchgate.net Research has consistently shown that lower initial sucrose concentrations tend to favor the production of FOS with a higher degree of polymerization, such as DP5 and DP6. nih.govfrontiersin.orgresearchgate.net Conversely, high sucrose concentrations (e.g., >40% w/v) enhance the synthesis of shorter-chain FOS like 1-kestose (DP3) and nystose (DP4). nih.govfrontiersin.orgresearchgate.net This phenomenon occurs because at lower substrate levels, the newly formed FOS molecules (DP3, DP4) can more effectively act as acceptors for further fructosyl group transfers, leading to chain elongation. At high sucrose concentrations, sucrose molecules are more abundant and preferentially act as the acceptor, leading to a higher yield of the initial FOS products.

Various materials have been successfully used for the immobilization of fructosyltransferase, including calcium alginate beads and epoxy resins. researchgate.net In one study, a mycelial FTase from Aspergillus oryzae was entrapped in calcium alginate beads. researchgate.net Another investigation utilized an epoxy resin for the covalent immobilization of FTase from Aspergillus terreus, achieving a maximum total FOS yield of 60%. researchgate.net While these studies often report the total FOS yield, the underlying principle of controlling the product profile through substrate concentration remains a key strategy for targeting the synthesis of this compound. By operating an immobilized enzyme reactor under conditions of lower sucrose concentration, the production can be specifically directed towards these longer-chain, higher-value prebiotics.

Table 2: Influence of Sucrose Concentration on FOS Product Distribution

Initial Sucrose Concentration Predominant FOS Products Rationale
High (>40% w/v) Shorter chains (DP3, DP4) High availability of sucrose as a fructosyl acceptor favors the synthesis of initial FOS products (1-kestose, nystose). nih.govfrontiersin.orgresearchgate.net

| Low (<40% w/v) | Longer chains (DP5, DP6) | Lower sucrose availability allows newly formed FOS molecules (DP3, DP4, DP5) to act as preferential acceptors, leading to chain elongation. nih.govfrontiersin.orgresearchgate.net |

Advanced Analytical Methodologies for Fructo Oligosaccharide Dp6 Characterization

Chromatographic Techniques for Separation and Quantification of FOS DP6 Isomers

Chromatographic methods are fundamental in the analysis of FOS, enabling the separation of complex mixtures into individual components based on their physicochemical properties. For FOS DP6, these techniques are crucial for isolating it from other oligosaccharides of varying degrees of polymerization (DP) and for resolving its constituent isomers.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD/PED)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely adopted technique for the analysis of carbohydrates, including fructo-oligosaccharides. This method offers high resolution and sensitivity for the separation and quantification of FOS, including those with a degree of polymerization of six. The separation is based on the weak acidity of the hydroxyl groups of the carbohydrates, which are ionized at high pH, allowing them to interact with a strong anion-exchange stationary phase.

Pulsed Amperometric Detection provides sensitive and direct detection of carbohydrates without the need for derivatization. The detection mechanism involves the electrochemical oxidation of the analytes on the surface of a gold or platinum electrode by applying a series of potentials.

Key Research Findings:

HPAEC-PAD has been successfully employed for the detailed analysis of FOS mixtures, allowing for the separation of individual oligomers from DP2 up to DP60 and beyond.

The technique is capable of resolving structural isomers of FOS, which is critical for the characterization of FOS DP6, as different linkage patterns can exist.

Quantification of FOS, including DP6, is achievable with HPAEC-PAD, although the response factor of the detector can be influenced by the degree of polymerization and the specific isomeric form.

Table 1: Typical HPAEC-PAD Parameters for FOS Analysis

ParameterTypical Setting
Column High-performance anion-exchange column (e.g., CarboPac™ series)
Mobile Phase A Sodium hydroxide solution (e.g., 100 mM)
Mobile Phase B Sodium acetate (B1210297) in sodium hydroxide solution (e.g., 1 M NaOAc in 100 mM NaOH)
Elution Gradient elution with increasing concentration of Mobile Phase B
Detector Pulsed Amperometric Detector with a gold working electrode
Waveform Triple-pulse potential waveform for detection, oxidation, and cleaning

High-Performance Liquid Chromatography (HPLC) for DP6 Fractionation

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis and purification of fructo-oligosaccharides. For FOS DP6, HPLC can be employed for both analytical quantification and for preparative fractionation to isolate this specific hexasaccharide from a mixture.

Several HPLC modes can be utilized for FOS analysis, with the choice of stationary and mobile phases being critical for achieving the desired separation.

Amino Columns: Columns with aminopropyl-bonded silica are frequently used for the separation of oligosaccharides. The separation mechanism is based on normal-phase chromatography, where the polar stationary phase interacts with the hydroxyl groups of the FOS. Elution is typically carried out using a mobile phase of acetonitrile and water, with a higher acetonitrile concentration resulting in stronger retention.

Reversed-Phase Columns: While less common for underivatized oligosaccharides due to their high polarity, reversed-phase columns (e.g., C18) can be used, particularly for derivatized FOS or with specific mobile phase compositions.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique can be used to fractionate FOS mixtures according to their degree of polymerization, effectively isolating the DP6 fraction.

Detection in HPLC analysis of FOS is commonly achieved using Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD), as FOS lack a strong UV chromophore.

Key Research Findings:

HPLC with amino columns has been shown to effectively separate FOS based on their degree of polymerization, allowing for the fractionation of DP6 from other oligomers.

Preparative HPLC is a valuable tool for obtaining pure fractions of FOS DP6 for further structural analysis or for use as analytical standards.

The resolution of FOS DP6 isomers by HPLC can be challenging and is highly dependent on the column chemistry and mobile phase composition.

Table 2: Common HPLC Systems for FOS DP6 Fractionation

ParameterAnalytical HPLCPreparative HPLC
Column Type Amino (e.g., NH2), Reversed-Phase (e.g., C18)Amino (e.g., NH2), Size-Exclusion
Mobile Phase Acetonitrile/WaterAcetonitrile/Water
Detector Refractive Index (RI), Evaporative Light Scattering (ELSD)Refractive Index (RI)
Objective Quantification, Purity assessmentIsolation and purification of DP6 fraction

Thin-Layer Chromatography (TLC) in FOS DP6 Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative and semi-quantitative analysis of fructo-oligosaccharides. While it does not offer the high resolution of HPLC or HPAEC, TLC is a valuable tool for screening FOS-containing samples and for monitoring the progress of enzymatic synthesis or hydrolysis reactions.

In TLC, a stationary phase, typically silica gel, is coated on a solid support such as a glass or aluminum plate. The FOS sample is applied to the plate, which is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the FOS components between the stationary and mobile phases. For FOS, which are polar compounds, a polar stationary phase (silica gel) is used with a moderately polar mobile phase, often a mixture of solvents like butanol, ethanol, and water.

After development, the separated FOS are visualized using a variety of reagents that react with carbohydrates to produce colored spots. The distance migrated by each component relative to the solvent front (Rf value) is characteristic of that compound under the specific TLC conditions and generally decreases with an increasing degree of polymerization.

Key Research Findings:

TLC can effectively separate FOS based on their degree of polymerization, allowing for the visual identification of FOS DP6 in a mixture.

The technique is useful for a rapid assessment of the composition of FOS syrups and for detecting the presence of mono- and disaccharides alongside the higher oligomers.

While primarily qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the spots with those of known standards.

Table 3: Typical TLC System for FOS DP6 Analysis

ParameterDescription
Stationary Phase Silica gel 60 plates
Mobile Phase e.g., Butanol:Ethanol:Water (5:3:2, v/v/v)
Visualization Reagent e.g., Diphenylamine-aniline-phosphoric acid reagent, followed by heating
Detection Visual observation of colored spots

High-Speed Counter-Current Chromatography (HSCCC) for DP6 Purification

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is well-suited for the purification of natural products, including oligosaccharides. Unlike traditional column chromatography, HSCCC does not use a solid stationary phase, which eliminates irreversible adsorption and potential sample degradation. The separation is based on the partitioning of the analytes between two immiscible liquid phases.

For highly polar compounds like FOS, direct separation by HSCCC can be challenging due to their limited solubility in non-polar organic solvents. A common strategy to overcome this is to derivatize the FOS to decrease their polarity. Acetylation of the hydroxyl groups is a frequently used derivatization method that allows for the use of more versatile solvent systems.

The selection of a suitable biphasic solvent system is critical for a successful HSCCC separation. The partition coefficient (K) of the target compound in the solvent system determines its retention and resolution. After separation of the derivatized FOS, the protecting groups are removed to yield the purified, native oligosaccharides.

Key Research Findings:

A study on the separation of FOS up to DP5 demonstrated the feasibility of using HSCCC after acetylation. A two-phase solvent system of petroleum ether–n-butanol–methanol–water was successfully used for this purpose.

This methodology provides a basis for the potential purification of FOS DP6, although specific studies on DP6 are not widely reported. The derivatization-purification-deprotection strategy is a promising approach for obtaining high-purity FOS DP6.

The purified FOS obtained from HSCCC are suitable for detailed structural analysis by techniques such as NMR spectroscopy.

Table 4: HSCCC Approach for FOS Purification

StepDescription
1. Derivatization Acetylation of the FOS mixture to reduce polarity.
2. Solvent System Selection Evaluation of various two-phase solvent systems (e.g., petroleum ether-n-butanol-methanol-water) to find an optimal partition coefficient (K) for the acetylated FOS DP6.
3. HSCCC Separation Separation of the acetylated FOS mixture based on their partitioning between the two liquid phases.
4. Fraction Collection Collection of fractions containing the purified acetylated FOS DP6.
5. Deprotection Removal of the acetyl groups to yield the native FOS DP6.

Spectroscopic and Spectrometric Elucidation of Fructo-oligosaccharide DP6 Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of oligosaccharides. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete primary structure of FOS DP6, including the sequence of monosaccharide residues, the positions of the glycosidic linkages, and the anomeric configurations (α or β).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. The anomeric protons, which are directly attached to the anomeric carbons, typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm). The coupling constants (J-values) between adjacent protons can help to determine the relative stereochemistry of the sugar rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about each carbon atom in the molecule. The anomeric carbons are particularly diagnostic, resonating in the region of 90-110 ppm. The chemical shifts of the carbons involved in the glycosidic linkages are also indicative of the linkage position.

2D NMR Spectroscopy: A suite of 2D NMR experiments is typically employed for the complete structural assignment of complex oligosaccharides like FOS DP6.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the proton network within each monosaccharide residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific sugar residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon of the adjacent residue.

Key Research Findings:

Detailed NMR studies of inulin-type oligosaccharides have provided a comprehensive set of ¹H and ¹³C chemical shift data for individual sugar residues in FOS of varying DP, including DP6.

The anomeric configuration of the fructofuranosyl residues in FOS is typically β, while the terminal glucopyranosyl residue is α. These configurations can be confirmed by the chemical shifts of the anomeric carbons and the coupling constants of the anomeric protons.

The β-(2→1) glycosidic linkages between the fructose (B13574) units and the α-(1↔2)-β linkage between the glucose and the first fructose unit can be unequivocally established using HMBC experiments.

Table 5: Illustrative ¹³C NMR Chemical Shifts (ppm) for the Anomeric Carbons in a Hypothetical FOS DP6 Structure

Monosaccharide ResidueAnomeric CarbonTypical Chemical Shift (ppm)
Terminal α-GlucopyranosylC-1~93
Internal β-Fructofuranosyl (x4)C-2~104
Terminal β-FructofuranosylC-2~104

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Isomer Differentiation

Mass spectrometry is a cornerstone technology for oligosaccharide analysis, providing rapid and sensitive determination of molecular weight, sequence, and structural features like branching and linkage positions.

MALDI-TOF MS is a high-throughput technique ideal for the rapid determination of the molecular weight distribution in a FOS mixture. mdpi.com In this method, the FOS sample is co-crystallized with a UV-absorbing matrix, such as 2,5-dihydroxybenzoic acid (2,5-DHB), which is known to be effective for FOS analysis. mdpi.com A pulsed laser desorbs and ionizes the sample, and the resulting ions (typically sodium adducts, [M+Na]⁺) are accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for the precise calculation of its molecular weight.

For FOS DP6, MALDI-TOF MS can quickly confirm the presence of hexasaccharides by detecting the corresponding [M+Na]⁺ ion. This technique is highly effective for verifying the degree of polymerization. However, standard MALDI-TOF MS cannot, by itself, distinguish between different FOS DP6 isomers, as they all have the identical mass. nih.gov Differentiating isomers requires fragmentation analysis, which is typically performed using tandem mass spectrometry (MS/MS) techniques. mdpi.comnih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful strategy for analyzing complex mixtures of isomers. The LC system first separates the different FOS DP6 isomers in time based on their physical and chemical properties. Chromatographic methods like hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC) chromatography are particularly effective at resolving oligosaccharide isomers that differ in their linkage or branching patterns. mdpi.comnih.gov

As the separated isomers elute from the chromatography column, they are introduced into the mass spectrometer for detection. The MS provides the molecular weight of each eluting peak, confirming that they are indeed DP6 isomers. When a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is used, it provides highly accurate mass measurements for both the parent ion and its fragments. nih.gov This high mass accuracy is crucial for confirming the elemental composition and aids in the confident identification of fragment ions, which is essential for detailed structural elucidation. researchgate.net The combination of chromatographic separation with high-resolution mass detection makes LC-MS/Q-TOF a superior method for the analysis of FOS DP6 isomer profiles. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is the key MS technique for differentiating FOS DP6 isomers. globalsciencebooks.info In a typical MS/MS experiment, the DP6 isomer ion of a specific m/z is isolated and then fragmented by Collision-Induced Dissociation (CID). mdpi.combohrium.com During CID, the ion collides with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds.

The fragmentation of oligosaccharides yields two main types of informative ions:

Glycosidic Bond Cleavages (B- and Y-ions): These fragments result from the breaking of the links between the monosaccharide units. They provide information about the sequence of the sugars.

Cross-Ring Cleavages (A- and X-ions): These fragments arise from the breaking of bonds within the furanose or pyranose rings. Cross-ring cleavages are particularly valuable as their formation is often directed by the glycosidic linkage position. mdpi.com

Each FOS DP6 isomer, with its unique linkage and branching structure, will produce a characteristic fragmentation pattern—a unique set of fragment ions with specific relative intensities. mdpi.comnih.gov For example, the fragments generated from a linear FOS with all β-(2,1) linkages will differ from those of an isomer containing a β-(2,6) linkage or a branch point. By carefully analyzing these MS/MS spectra, the specific connectivity of each isomer can be deduced. Multi-stage tandem mass spectrometry (MSn) can provide even greater structural detail by isolating a specific fragment ion and subjecting it to a further round of fragmentation. nih.gov

Table 3: Expected Parent Ion and Illustrative Fragment Ions for FOS DP6 Isomers in MS

Ion TypeFormulaExpected m/z ([M+Na]⁺)Description
Parent IonC₃₆H₆₂O₃₁1013.32Sodium adduct of the intact FOS DP6 molecule.
Y₅-ionC₃₀H₅₂O₂₆851.27Loss of the terminal non-reducing fructose unit.
B₅-ionC₃₀H₅₁O₂₅835.27Fragment containing five sugar units from the non-reducing end.
Cross-ring Fragment-VariesFragments from cleavages within a sugar ring, indicative of linkage position.

Integration of Multi-Omics Data for Comprehensive DP6 Characterization

While "multi-omics" typically refers to the integration of biological data sets like genomics and metabolomics in systems biology, the principle of integrating multiple, distinct data types is central to the comprehensive chemical characterization of a complex molecule like FOS DP6. mdpi.comnih.gov An unambiguous structural assignment for each DP6 isomer is rarely possible with a single technique. Instead, a synergistic approach that combines data from the orthogonal analytical methods described above is required. mdpi.comnih.gov

The workflow for a comprehensive characterization is as follows:

Separation and Mass Confirmation: LC-MS is first used to separate the individual DP6 isomers and confirm their molecular weight (m/z 1013.32 for the sodium adduct).

Fragmentation for Linkage Analysis: Each separated isomer peak is subjected to tandem mass spectrometry (MS/MS) with CID to generate a unique fragmentation pattern. This pattern provides primary evidence for the sequence and linkage positions.

NMR for Definitive Structure: The isomers, once isolated, are then analyzed by 1D and 2D NMR spectroscopy. NMR provides definitive confirmation of the glycosidic linkage positions (e.g., β-(2,1) vs. β-(2,6)) and, crucially, the anomeric stereochemistry (α or β), which is information not readily available from mass spectrometry. globalsciencebooks.info

By integrating the molecular weight and sequencing data from MS with the precise linkage and stereochemical information from NMR, a complete and unequivocal three-dimensional structure of each this compound isomer can be confidently established. mdpi.com

Enzymology and Engineering of Fructosyltransferases for Dp6 Synthesis

Structure-Function Relationship of Fructosyltransferases in DP6 Synthesis

The three-dimensional structure of fructosyltransferases provides crucial insights into their catalytic mechanism and substrate specificity, which are essential for designing strategies to enhance the production of FOS with a higher degree of polymerization. These enzymes typically exhibit a five-bladed β-propeller catalytic domain that houses the active site.

Research has identified several key amino acid residues within the active site and surrounding regions of fructosyltransferases that play a critical role in determining the length of the FOS chains produced. While much of the research has focused on enhancing the production of shorter-chain FOS like 6-kestose (B12071499) (DP3), the principles can be extrapolated to the synthesis of longer chains like DP6.

Mutagenesis studies on various FTases have highlighted the importance of residues within conserved motifs such as the β-fructosidase motif (WMNDPNG), the RDP motif, and the ECP motif. For instance, in Saccharomyces cerevisiae invertase (Suc2), mutations within the β-fructosidase motif, such as W19Y, N21S, and N24S, have been shown to significantly increase the synthesis of 6-kestose. While not directly targeting DP6, these findings suggest that modifications in this region can modulate the enzyme's transfructosylating efficiency.

The hydrophobic pocket of the active site, which accommodates the acceptor substrate, is another critical area. Residues such as Trp19 and Phe82 in Suc2 are involved in substrate binding. Altering the size and hydrophobicity of this pocket through site-directed mutagenesis can influence the binding of larger FOS molecules, potentially favoring the elongation of the chain to DP6 and beyond.

Furthermore, residues in the vicinity of the catalytic triad (B1167595) (Asp, Asp, and Glu) can influence the orientation of the acceptor molecule. For example, in Suc2, Asn228 has been implicated in directing the orientation of sucrose (B13894) for the specific synthesis of β(2,6) linkages. Modifying such residues could potentially create a more favorable environment for the binding and fructosylation of DP5 FOS to yield DP6. The C-terminal region of some fructosyltransferases has also been found to influence the chain length of the products, with deletions in this region leading to the synthesis of longer-chain FOS.

Enzyme SourceResidue(s)Mutation(s)Effect on FOS ProductionReference
Saccharomyces cerevisiaeTrp19, Asn21, Asn24W19Y, N21S, N24SIncreased 6-kestose (DP3) synthesis
Saccharomyces cerevisiaePro205P205VIncreased 6-kestose (DP3) yield
Saccharomyces cerevisiaeAsn228-Implicated in directing β(2,6) linkage synthesis
Aspergillus nigerCys66C66S61% increase in specific activity
Lactobacillus crispatusC-terminal regionDeletionSynthesis of longer-chain FOS

The synthesis of FOS by fructosyltransferases proceeds through a double displacement mechanism, involving the formation of a covalent fructosyl-enzyme intermediate. In the first step, a sucrose molecule (the donor) binds to the active site, and the glycosidic bond is cleaved, releasing glucose. The fructosyl moiety is then covalently attached to a nucleophilic aspartate residue in the active site.

In the second step, an acceptor molecule binds to the active site. This acceptor can be water, leading to hydrolysis and the release of fructose (B13574), or another carbohydrate molecule, leading to transfructosylation. For FOS synthesis, the acceptor is typically another sucrose molecule or a growing FOS chain. The nature of the acceptor and its orientation within the active site determine the type of glycosidic linkage formed (e.g., β(2-1) or β(2-6)) and the degree of polymerization of the resulting FOS.

The ratio of transfructosylation to hydrolysis (T/H ratio) is a critical parameter for efficient FOS production. A high T/H ratio is desirable as it minimizes the wasteful hydrolysis of sucrose and FOS. Protein engineering efforts often aim to increase this ratio by modifying residues that influence the binding and reactivity of water versus carbohydrate acceptors in the active site.

Protein Engineering Approaches for Targeted DP6 Production

Building on the understanding of the structure-function relationship of fructosyltransferases, various protein engineering strategies are being employed to develop enzymes with enhanced capabilities for producing FOS of a specific chain length, including DP6.

Rational design, guided by structural and mechanistic data, allows for targeted modifications of fructosyltransferases to alter their product specificity. Site-directed mutagenesis is the primary tool used to introduce specific amino acid substitutions.

As discussed in section 4.1.1, key targets for mutagenesis include residues in the substrate-binding pocket and those influencing the orientation of the acceptor molecule. To specifically enhance DP6 production, a rational approach would involve modifying the acceptor binding site to create a subsite that preferentially accommodates a DP5 FOS molecule. This could be achieved by introducing mutations that create favorable steric and electronic interactions with the longer FOS chain. For example, replacing bulky amino acid residues with smaller ones at the distal end of the acceptor binding site could create space for the longer chain of a DP5 molecule, thereby promoting its fructosylation to DP6.

Directed evolution offers a powerful alternative to rational design, particularly when detailed structural information is limited or when the desired enzymatic properties are complex. This approach mimics the process of natural selection in the laboratory to evolve enzymes with desired traits.

The process begins with the creation of a large library of mutant genes, typically through error-prone PCR or DNA shuffling. These mutant enzymes are then expressed and subjected to a high-throughput screening or selection process to identify variants with improved performance for DP6 synthesis. The genes of the best-performing variants are then used as templates for the next round of mutagenesis and screening, iterating the process until an enzyme with the desired level of activity and specificity for DP6 production is obtained.

A key challenge in the directed evolution of fructosyltransferases for DP6 synthesis is the development of a suitable high-throughput screening method that can accurately and efficiently quantify the production of this specific FOS. Fluorescence-based assays, where the formation of the desired product is linked to a fluorescent signal, are a promising approach.

While most naturally occurring FOS have β(2-1) or β(2-6) linkages, glycosyltransferase engineering opens up the possibility of creating novel FOS structures with different linkages. This could involve engineering fructosyltransferases to catalyze the formation of, for example, β(2-3) linkages, or by using other types of glycosyltransferases to add different sugar moieties to a FOS backbone.

Engineering glycosyltransferases for novel linkage formation is a more complex endeavor that often requires a deep understanding of the enzyme's catalytic mechanism and substrate recognition. Structure-guided rational design and directed evolution can both be applied to alter the regioselectivity of these enzymes. By modifying the amino acid residues that dictate the orientation of the acceptor molecule in the active site, it may be possible to favor the formation of new glycosidic bonds, leading to the synthesis of novel FOS structures, potentially including DP6 isomers with unique properties.

Expression Systems for Recombinant Fructosyltransferase Production

The generation of FOS, including DP6, relies on the transfructosylating activity of fructosyltransferases. To produce these enzymes efficiently and in large quantities, heterologous expression systems are widely employed. These systems involve introducing the gene encoding the desired fructosyltransferase into a host organism that can produce the enzyme at high levels. The choice of the expression host, broadly categorized into prokaryotic and eukaryotic systems, is critical as it influences enzyme yield, functionality, and post-production processing.

Heterologous Expression in Prokaryotic Systems

Prokaryotic systems, with Escherichia coli being the most utilized host, are frequently chosen for the heterologous expression of enzymes due to their rapid growth, well-understood genetics, and capacity for high-density cell culture. mdpi.com The expression of functional fructosyltransferases in E. coli has been successfully demonstrated. For instance, a fructosyltransferase gene from the bacterium Lactobacillus reuteri was cloned and expressed in E. coli. The resulting recombinant enzyme was capable of synthesizing both high-molecular-weight inulin (B196767) and fructo-oligosaccharides from sucrose. nih.gov

However, the use of prokaryotic systems is not without its challenges. The lack of post-translational modification machinery in bacteria like E. coli can be a significant drawback, as many fungal and plant fructosyltransferases are glycoproteins, and glycosylation can be crucial for their stability, activity, and proper folding. Furthermore, high-level expression in E. coli can sometimes lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies, which require complex and often inefficient refolding procedures. d-nb.info Despite these limitations, the simplicity and cost-effectiveness of prokaryotic expression continue to make it an attractive option for certain fructosyltransferases. mdpi.com

Fructosyltransferase SourceExpression HostKey FindingsReference
Lactobacillus reuteri 121Escherichia coliSuccessfully expressed a C-terminally truncated FTF gene. The purified recombinant enzyme produced significant amounts of FOS with β-(2→1) linkages and a high-molecular-weight inulin. nih.gov
General ApplicationEscherichia coliConsidered the most employed microorganism in synthetic biology for its available toolkit of genetic parts, vectors, and design programs, though expression can be host-specific. mdpi.com

Heterologous Expression in Eukaryotic Systems (e.g., Fungi, Yeasts)

Eukaryotic expression systems, particularly yeasts like Pichia pastoris (now Komagataella phaffii) and filamentous fungi, are often preferred for producing fructosyltransferases from fungal or plant origins. nih.gov These hosts possess the cellular machinery for complex post-translational modifications, including glycosylation, which can be essential for the correct folding, stability, and secretion of the recombinant enzyme. javeriana.edu.corsc.org Secretion of the enzyme into the culture medium simplifies downstream purification processes significantly. rsc.org

Pichia pastoris has emerged as a particularly robust and efficient host for FTase production. Several studies report the successful high-level expression and secretion of fructosyltransferases in this yeast. For example, a novel fructosyltransferase (FT-A) from Aspergillus niger was expressed in P. pastoris, and the recombinant enzyme demonstrated high stability and a strong capacity for FOS synthesis. rsc.org Similarly, the gene for a sucrose:sucrose 1-fructosyltransferase (1-SST) from the plant Schedonorus arundinaceus was expressed in P. pastoris, resulting in a highly active and secreted biocatalyst capable of efficiently converting sucrose into short-chain FOS. nih.govnih.gov The ability to engineer these yeast strains to constitutively express multiple copies of the target gene can lead to very high enzymatic activity in the culture supernatant. nih.govnih.gov

Fructosyltransferase SourceExpression HostKey FindingsReference
Aspergillus niger TCCC41686Pichia pastoris GS115Recombinant FT-A showed optimal activity at 50 °C and pH 6.0. The FOS production remained above 60% during synthesis from sucrose. rsc.org
Schedonorus arundinaceus (a plant)Pichia pastoris PGFT6x-308Constitutively expressed nine copies of the Sa1-SST gene, displaying high fructosyltransferase activity in both the undisrupted biomass and the culture supernatant. nih.govnih.gov
Aspergillus oryzae N74Komagataella phaffii (Pichia pastoris)Wild-type and mutant versions of the FTase were successfully produced to study protein-substrate interactions and improve transfructosylating activity. javeriana.edu.coresearchgate.net
Aspergillus nigerPichia pastorisSeveral FTases from A. niger have been heterologously expressed in P. pastoris, often showing better activity and higher FOS-synthesis ability than the native enzymes. rsc.org

Enzyme Immobilization Techniques for Improved Catalytic Performance

For industrial-scale synthesis of FOS, the reusability and stability of the fructosyltransferase are critical economic factors. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support material, which facilitates easy separation from the product mixture and allows for its reuse in multiple reaction cycles. tandfonline.comnih.govtandfonline.com Immobilization can also enhance the enzyme's stability against changes in temperature and pH. researchgate.net The primary methods for immobilizing fructosyltransferases include entrapment, adsorption, covalent binding, and cross-linking. tandfonline.comnih.gov

Entrapment involves physically enclosing the enzyme within a porous matrix, such as calcium alginate or chitosan (B1678972) beads. researchgate.netconicet.gov.ar This method is gentle and often preserves a high degree of enzymatic activity. A notable application is the entrapment of whole recombinant Pichia pastoris cells that express fructosyltransferase. nih.govnih.gov This whole-cell immobilization strategy is cost-effective as it bypasses the need for enzyme purification. Studies have shown that P. pastoris cells entrapped in calcium-alginate beads can retain high activity and be reused for extended periods. For example, one such system retained 80% of its initial activity after 30 days of batchwise operation. nih.gov

Covalent binding creates strong chemical bonds between the enzyme and the support material, effectively preventing enzyme leakage. tandfonline.com Supports with functional groups like epoxy resins are used for this purpose. tandfonline.com While this method provides very stable immobilization, it can sometimes lead to a loss of catalytic activity if the binding occurs at or near the enzyme's active site. Adsorption relies on weaker physical interactions, like van der Waals forces, to attach the enzyme to a support. It is a simple and mild technique, but enzyme leakage can be a concern. tandfonline.com Each immobilization strategy offers a unique balance of cost, stability, and catalytic efficiency, and the optimal choice depends on the specific enzyme and process requirements. tandfonline.comnih.gov

Immobilization TechniqueSupport Material(s)AdvantagesDisadvantagesReference
EntrapmentCalcium Alginate, ChitosanMild conditions, high activity retention, simple, allows for whole-cell immobilization, good reusability.Potential for enzyme leakage, mass transfer limitations for substrate and product. nih.govnih.govresearchgate.netconicet.gov.ar
AdsorptionPurolite® A109Simple, mild conditions, preserves enzyme structure.Enzyme leakage can occur due to weak bonds. tandfonline.comtandfonline.com
Covalent BindingEpoxy resins (e.g., Lifetech ECR8285), supports treated with glutaraldehyde.Strong attachment prevents enzyme leaching, high operational stability.Can lead to loss of enzyme activity if active site is involved in binding; more complex procedure. tandfonline.comtandfonline.comresearchgate.net
Cross-linking / Aggregation(No support)High enzyme loading, stable.Can cause significant conformational changes and activity loss; diffusion limitations. tandfonline.comnih.gov

Microbial Metabolism and Bioconversion of Fructo Oligosaccharide Dp6 in Model Systems

In Vitro Fermentation Models for FOS DP6 Assimilation

In vitro fermentation models are indispensable tools for studying the complex interactions between gut microbiota and dietary substrates like FOS DP6. These systems, which range from simple batch cultures to sophisticated continuous models, allow researchers to investigate microbial metabolism under controlled conditions, simulating the environment of the human colon.

Batch fermentation is a widely used method to assess the fermentability of a substrate by specific microbial strains or a complex fecal community. In this closed system, a fixed amount of substrate is added at the beginning, and the changes in substrate concentration, microbial populations, and metabolite production are monitored over time. This approach provides valuable data on the kinetics of fermentation, including substrate preferences and rates of consumption.

Studies using defined cultures, particularly of Bifidobacterium and Lactobacillus species, have demonstrated that the utilization rate of FOS is inversely related to its degree of polymerization. nih.govresearchgate.netresearchgate.net Shorter-chain FOS (e.g., DP3-DP5) are generally fermented more rapidly than longer-chain fructans like inulin (B196767) (average DP >10). researchgate.netscispace.com FOS DP6 falls into the category of short-chain oligosaccharides and is readily fermented, though typically after the consumption of even shorter chains.

In batch fermentations inoculated with human fecal microbiota, analysis via high-performance liquid chromatography (HPLC) shows a sequential utilization of FOS based on chain length. nih.govresearchgate.net Oligomers with lower DP (like kestose, DP3, and nystose (B80899), DP4) are consumed first, followed by the gradual degradation of higher DP molecules. nih.gov For instance, a study of Bifidobacterium adolescentis fermenting a mixture of galactooligosaccharides showed that the trisaccharide was consumed before longer oligosaccharides. nih.gov Similarly, during FOS fermentation, the disappearance of DP6 would be expected to commence after the significant depletion of DP3 to DP5 fractions. Research on fructans of DP4-8 showed rapid utilization by small intestinal microbiota within 5 hours, indicating that FOS DP6 is a readily available substrate for key gut commensals. wur.nl

The consumption pattern highlights the enzymatic capabilities of specific bacteria. Strains like Bifidobacterium longum show a preference for short-chain FOS over long-chain inulin, leading to faster growth and acid production. rug.nl This preference is due to the specificities of their transport systems and intracellular fructan hydrolases.

FOS Fraction (by DP)General Consumption PatternRationale
DP3 (Kestose) Rapidly consumed firstPreferred substrate for many bifidobacteria; easily transported and hydrolyzed.
DP4 (Nystose) Consumed after DP3High utilization rate, following the depletion of shorter chains.
DP5 Consumed after DP4Moderate consumption rate; requires effective hydrolytic enzymes.
DP6 Consumed after shorter chains Fermentation begins as lower DP FOS are depleted; utilization is strain-dependent.
DP >7 Slower, more gradual consumptionFermented more slowly, often by specialized bacteria with extracellular enzymes.

This table provides an interactive overview of the general consumption order of FOS fractions during batch fermentation, based on findings from multiple studies.

The fermentation of FOS, including DP6, by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). rug.nlmdpi.comucp.ptresearchgate.net These metabolites play a crucial role in gut health and host energy metabolism. The specific ratio of these SCFAs is influenced by the substrate structure and the composition of the microbial community.

In general, FOS fermentation is strongly associated with the proliferation of Bifidobacterium species, which are primary producers of acetate. oup.comnih.gov Studies comparing FOS of different chain lengths have shown that short-chain FOS fermentation tends to yield high levels of acetate. acs.org The acetate produced can then be utilized by other bacteria, such as Faecalibacterium prausnitzii, to produce butyrate through metabolic cross-feeding.

While specific data for pure DP6 is limited, studies on FOS mixtures provide insights. Fermentation of short-chain FOS (DP 3-5) has been shown to be more effective at diminishing the activity of undesirable bacterial enzymes compared to long-chain inulin. scispace.com Research on microbial-FOS containing over 10% of molecules with a DP higher than 5 resulted in significantly higher total SCFA production, particularly propionate and butyrate, compared to commercial FOS derived from inulin. nih.govmdpi.comucp.pt This suggests that FOS DP6 contributes effectively to the butyrate pool. The fermentation of FOS by swine fecal microflora also results in robust SCFA production. researchgate.netillinois.edu

SubstratePredominant SCFASecondary SCFAReference
Short-Chain FOS (DP 3-5) AcetatePropionate, Butyrate rsc.org
Microbial-FOS (containing DP >5) AcetatePropionate, Butyrate (significantly higher) mdpi.comucp.pt
Long-Chain Inulin (DP >10) Butyrate (later stages)Acetate, Propionate scispace.com

This interactive table summarizes typical SCFA profiles from the fermentation of different fructan types.

Lactate (B86563) is a key intermediate metabolite during the fermentation of readily available carbohydrates like FOS. It does not typically accumulate in the colon but serves as a vital substrate for cross-feeding interactions among gut microbes. nih.govasm.org

Primary FOS fermenters, including many species of Bifidobacterium and Lactobacillus, produce lactate and acetate as major end products. nih.govresearchgate.net This transient increase in lactate concentration is particularly noted in the early stages of fermentation when the substrate is abundant. Subsequently, specialized lactate-utilizing bacteria, such as Anaerostipes caccae and Eubacterium hallii, convert lactate into other SCFAs, most notably butyrate. nih.gov This process often requires the presence of acetate as a co-substrate, which is also amply supplied by bifidobacteria. nih.govresearchgate.net

This cross-feeding mechanism is crucial for the butyrogenic effect of many prebiotics. The fermentation of FOS DP6 would contribute to this metabolic network by first being hydrolyzed and fermented to lactate and acetate by primary degraders, which in turn fuels the growth and activity of butyrate-producing colon bacteria. nih.govresearchgate.net

Continuous fermentation systems, such as chemostats, offer a more dynamic and realistic simulation of the colonic environment compared to batch cultures. In these systems, fresh medium is continuously added while the culture fluid is removed at the same rate, maintaining a constant volume and steady-state conditions for the microbial population. This allows for the study of long-term microbial adaptation and biotransformation of substrates like FOS DP6.

Multi-stage continuous culture systems can mimic the different regions of the colon (proximal, transverse, and distal), each with distinct substrate availability and pH. When a FOS mixture is introduced into such a system, the shorter-chain oligosaccharides are typically fermented rapidly in the simulated proximal colon, leading to high SCFA production and a drop in pH.

A substrate like FOS DP6, being of intermediate length, would likely be partially fermented in the proximal colon model, with its degradation continuing into the transverse and distal regions. This sustained fermentation throughout the model system ensures a continuous supply of SCFAs to the simulated colon environment. The bifidogenic effect of FOS has been shown to be sustained throughout all three vessels of an in vitro system, indicating that both short and longer-chain FOS are utilized as they pass through the model colon.

Batch Fermentation Kinetics with Defined Microbial Cultures

Enzymatic Degradation of Fructo-oligosaccharide DP6 by Microbial Glycoside Hydrolases

The ability of gut microbes to metabolize FOS DP6 is entirely dependent on their enzymatic machinery, specifically fructan-degrading enzymes known as fructan hydrolases. fodzyme.comnih.govyoutube.com These enzymes belong to the Glycoside Hydrolase family 32 (GH32). fodzyme.comnih.govcazypedia.orgoup.comresearchgate.net

Microbial fructan hydrolases can be categorized based on their mode of action:

Exo-inulinases: These enzymes cleave terminal fructose (B13574) units from the non-reducing end of the fructan chain.

Endo-inulinases: These enzymes act on internal glycosidic linkages within the fructan chain, breaking down large polymers into smaller fructo-oligosaccharides. fodzyme.com

The degradation of FOS DP6 by bacteria such as Bifidobacterium typically involves intracellular hydrolysis. These bacteria possess specific transport systems to internalize short-chain FOS. Once inside the cell, intracellular GH32 enzymes break down the oligosaccharide into fructose and glucose, which then enter the central metabolic pathway of the bacterium (the "bifid shunt"). The ability to utilize FOS of varying lengths, including DP6, is a strain-specific trait that reflects the diversity and specificity of the GH32 enzymes encoded in their genomes. nih.gov

Inulinase (B15287414) Activity and Specificity towards FOS DP6

Inulinases are a class of enzymes responsible for the hydrolysis of β-2,1-fructosidic linkages in fructans like inulin and fructo-oligosaccharides (FOS). researchgate.net The activity and specificity of these enzymes towards FOS, including those with a degree of polymerization of 6 (DP6), are influenced by the microbial source and the enzyme's mode of action. researchgate.net Microbial inulinases, primarily from fungi and yeasts, are categorized as either exo-inulinases or endo-inulinases based on their cleavage pattern. researchgate.net

Exo-inulinases act on the terminal fructosyl units of the FOS chain, releasing fructose. researchgate.net Endo-inulinases, conversely, cleave internal linkages, resulting in the production of various shorter-chain FOS. researchgate.netresearchgate.net The specificity for a particular chain length, such as DP6, can vary. Some inulinases may exhibit a preference for shorter or longer chains, impacting the rate and products of DP6 hydrolysis. For instance, studies on inulin hydrolysis have shown that the process can liberate not only fructose and glucose but also a series of inulooligosaccharides, including kestose (GF2) and nystose (GF3). researchgate.net

The kinetic properties of inulinases are crucial in determining their efficiency in degrading FOS DP6. Factors such as temperature and pH significantly affect enzyme activity, with optimal conditions varying between microbial sources. For example, an inulinase from Aspergillus terreus showed optimal activity at 60°C and pH 4.0. researchgate.net The presence of certain metal ions can also modulate activity, with Mn2+ and Ca2+ enhancing, and Hg2+ inhibiting the enzyme's function. researchgate.net

Role of Exo- and Endoinulinases in DP6 Hydrolysis

The hydrolysis of this compound is carried out by two types of inulinases, exo-inulinases and endo-inulinases, which differ in their mode of action. researchgate.net

Exo-inulinases hydrolyze the terminal β-2,1 glycosidic bonds in fructan chains, sequentially releasing fructose units from the non-reducing end. researchgate.netnih.gov This action results in a gradual shortening of the FOS chain one unit at a time. For a DP6 molecule, an exo-inulinase would progressively cleave fructose units until the entire molecule is broken down into fructose and the initial glucose-fructose core.

Endo-inulinases act on the internal β-2,1 glycosidic linkages within the fructan chain, cleaving the molecule at random points. researchgate.netresearchgate.netnih.gov This mode of action produces a variety of smaller fructo-oligosaccharides with varying degrees of polymerization. acs.org When an endo-inulinase acts on FOS DP6, it can generate a mixture of shorter FOS, such as DP3, DP4, and DP5, along with fructose and glucose. nih.govresearchgate.net The specific distribution of these products depends on the particular enzyme and reaction conditions. nih.gov

The concerted action of both exo- and endo-inulinases can lead to the complete and efficient hydrolysis of FOS DP6. While endo-inulinases rapidly reduce the polymer size, exo-inulinases can then act on the resulting smaller fragments to produce fructose. Some microorganisms are known to produce a mix of both enzyme types, allowing for a comprehensive degradation of fructans. researchgate.net

Identification and Characterization of DP6-Specific Glycoside Hydrolases

Glycoside hydrolases (GHs) are a broad category of enzymes that break down glycosidic bonds in complex carbohydrates. researchgate.net Inulinases, which are responsible for FOS degradation, belong to this group. acs.org The identification and characterization of GHs with specific activity towards FOS DP6 involve several steps, from screening microbial sources to detailed biochemical analysis.

These enzymes are classified into families based on their amino acid sequences, with fructan-degrading enzymes typically found in families like GH32 and GH68. nih.govacs.org The identification process often begins with screening microorganisms, such as bacteria and fungi, for their ability to grow on FOS or inulin as a sole carbon source. researchgate.net Positive candidates are then further investigated for the production of extracellular or intracellular enzymes.

Once a potential enzyme is identified, it is purified and characterized to determine its specific properties. This characterization includes assessing its optimal pH and temperature, substrate specificity, and kinetic parameters. researchgate.net To determine specificity for DP6, the enzyme's activity is tested on a range of FOS with different degrees of polymerization. While some enzymes may show broad specificity, others might exhibit a preference for particular chain lengths.

Modern techniques in genomics and proteomics have accelerated the discovery of novel GHs. By sequencing the genomes of microorganisms known to metabolize fructans, researchers can identify genes encoding putative glycoside hydrolases. researchgate.net These genes can then be cloned and expressed in a suitable host to produce the enzyme for detailed characterization.

Microbial Utilization Pathways of this compound

Selective Stimulation of Commensal Microorganisms by FOS DP6 in vitro

Fructo-oligosaccharides are recognized as prebiotics due to their ability to be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. nih.govresearchgate.net In vitro fermentation studies using fecal microbiota have demonstrated that FOS can significantly stimulate the growth of these commensal microorganisms. nih.gov

The consumption of FOS by these probiotic bacteria can lead to a modulation of the gut microbiota composition. nih.gov For example, studies have shown a significant increase in the population of Bifidobacterium after 12 to 24 hours of fermentation with microbial-derived FOS. nih.gov This selective stimulation is attributed to the ability of these bacteria to produce the necessary enzymes to degrade and utilize FOS as a carbon source, a capability that is often lacking in pathogenic bacteria. nih.gov

The fermentation of FOS, including DP6, by these beneficial microbes results in the production of short-chain fatty acids (SCFAs), such as propionate and butyrate. nih.gov These SCFAs contribute to a lower luminal pH in the colon, which can inhibit the growth of pathogens and provide a protective effect on the intestinal barrier. nih.gov The stimulation of beneficial bacteria by prebiotics is a key mechanism for promoting gut health. nih.gov

Table 1: Effect of FOS on Microbial Growth in vitro
MicroorganismEffect of FOS FermentationKey FindingsReference
BifidobacteriumSignificant growth stimulationObserved between 12 and 24 hours of fermentation. nih.gov
LactobacillusGrowth stimulationConsidered among the most important genera susceptible to prebiotics. nih.gov
FirmicutesNo significant growthPopulations were lower than the negative control at 24 hours. nih.gov
Clostridium leptumNo significant growthPopulations were lower than the negative control at 24 hours. nih.gov
BacteroidesNo significant growthPopulations were lower than the negative control at 24 hours. nih.gov

Chain Length Preference in FOS Degradation by Microbes

The efficiency and rate of FOS degradation by gut microbes can be influenced by the degree of polymerization (DP) of the FOS chain. researchgate.net Different bacterial strains often exhibit distinct preferences for FOS of varying chain lengths. nih.gov

Generally, shorter-chain FOS (DP < 10) are fermented more rapidly than longer-chain fructans like inulin (DP > 20). researchgate.net This rapid fermentation of shorter chains typically occurs in the proximal colon. For instance, Lactobacillus plantarum has been shown to preferentially consume FOS with a DP of 2 and 3 (GF2 and GF3), while some Lactobacillus casei and Lactobacillus rhamnosus strains may only utilize GF2. nih.gov

While there is extensive research on shorter-chain FOS, the specific preference for DP6 can vary among different microbial species. The general trend suggests that microorganisms tend to metabolize shorter-chain carbohydrates more rapidly as they require less enzymatic processing. researchgate.net However, the ability to utilize longer chains like DP6 is a key characteristic of many beneficial gut bacteria, including various species of Bifidobacterium. The steady fermentation of longer chains may provide sustained benefits throughout the colon. researchgate.net

Table 2: Microbial Preference for FOS of Different Chain Lengths
Bacterial Species/GroupPreferred FOS Chain LengthReference
General MicroorganismsShorter chains (e.g., monosaccharides) are metabolized more rapidly. researchgate.net
Lactobacillus plantarumPreferentially consumes GF2 and GF3. nih.gov
Lactobacillus casei 1134Utilizes GF2. nih.gov
Lactobacillus rhamnosus 1136Utilizes GF2. nih.gov
Bacteroides speciesCan ferment GF2 and GF3. nih.gov

Molecular Mechanisms of FOS DP6 Transport and Catabolism in Bacteria

The utilization of FOS DP6 by bacteria involves a series of sophisticated molecular mechanisms, including transport of the oligosaccharide into the cell and its subsequent catabolism.

Transport: Bacteria have developed specific transport systems to uptake oligosaccharides like FOS. One common mechanism is the ATP-binding cassette (ABC) transport system. These systems typically consist of a periplasmic substrate-binding protein that captures the oligosaccharide with high affinity and delivers it to a membrane-spanning permease, which then translocates the substrate into the cytoplasm, powered by ATP hydrolysis. While specific transporters for DP6 have not been fully elucidated in all bacteria, the presence of high-affinity transport systems is crucial for the efficient uptake of these molecules, especially in a competitive gut environment. nih.govnih.gov

Catabolism: Once inside the cell, FOS DP6 is broken down into its constituent monosaccharides, fructose and glucose. This intracellular degradation is carried out by enzymes such as β-fructofuranosidases. acs.org The released fructose and glucose can then enter the central metabolic pathways of the bacterium, such as glycolysis, to generate energy and metabolic precursors for growth.

The genes encoding the transport proteins and catabolic enzymes for FOS utilization are often organized in operons. The expression of these genes is typically regulated and induced in the presence of FOS, allowing the bacterium to efficiently switch its metabolism to utilize these specific carbohydrates when they are available in the environment. nih.govnih.gov

Comparison of DP6 Metabolism Across Different Microbial Consortia (e.g., Human vs. Animal Origin In Vitro)

The metabolism of fructo-oligosaccharides (FOS), including those with a degree of polymerization of 6 (DP6), by gut microbial communities is a complex process that varies significantly across different host species. These differences are largely attributed to the distinct composition and functional capacities of the gut microbiota inherent to each animal. In vitro fermentation models using fecal or cecal inocula provide a valuable tool for comparing the metabolic fate of FOS in a controlled environment, shedding light on how human and various animal microbial consortia process these prebiotics. The primary end-products of FOS fermentation are short-chain fatty acids (SCFAs), which play a crucial role in gut health and host physiology.

Research Findings:

Human Microbial Consortia:

In vitro fermentation of FOS by human fecal microbiota consistently demonstrates a significant increase in the production of total SCFAs. The fermentation of a short-chain FOS (sc-FOS) in a simulated human proximal colonic condition led to a substantial increase in acetate, propionate, and butyrate. nih.gov Specifically, after 24 hours, acetate levels reached 34.38 ± 0.38 mM, propionate 20.93 ± 0.56 mM, and butyrate 4.93 ± 0.03 mM, compared to baseline levels of 18.46 ± 0.20 mM, 6.24 ± 0.10 mM, and 3.3 ± 0.06 mM, respectively. nih.gov This metabolic activity is often associated with a marked increase in the populations of beneficial bacteria such as Bifidobacterium and Lactobacillus. nih.gov Studies have also shown that the fermentation of FOS leads to a decrease in the pH of the culture medium, which is indicative of the production of acidic metabolites. nih.gov

Canine Microbial Consortia:

Similar to humans, in vitro fermentation of FOS with canine fecal inocula results in increased SCFA production and a decrease in pH. One study observed that FOS supplementation in an in vitro model of the canine intestinal microbiota led to a significant increase in total volatile fatty acids (VFA), with notable rises in acetic acid, propionic acid, and particularly n-butyric acid. nih.gov Another study investigating various oligosaccharides, including FOS, in a canine in vitro fecal fermentation model also reported a decrease in environmental pH and an increase in bacterial proliferation. mdpi.com The addition of FOS was shown to boost the relative abundance of Lactobacillus while inhibiting potentially harmful bacteria like Escherichia-Shigella. mdpi.com Interestingly, the impact of FOS on propionic acid production in dogs can vary depending on the dietary protein content, with increases observed in high-protein contexts. nih.gov

Poultry (Chicken) Microbial Consortia:

In vitro studies using cecal contents from laying hens have demonstrated that FOS can enhance fermentation, leading to higher concentrations of propionate, butyrate, total VFAs, and lactic acid. nih.govresearchgate.net The effect of FOS on fermentation was more pronounced after 24 hours of incubation, suggesting a time-dependent degradation process. nih.govresearchgate.net Research on broiler chickens has also indicated that FOS supplementation can modulate the gut microbiota, leading to an increased abundance of beneficial microbes like Lactobacillus and Faecalibacterium. frontiersin.org The fermentation of FOS by chicken cecal microbiota contributes to the production of SCFAs, which can inhibit pathogenic microbes by reducing the pH. frontiersin.org

Comparative Analysis:

While direct comparative studies focusing specifically on this compound are limited, a synthesis of the available in vitro data on general FOS metabolism across human, canine, and poultry microbial consortia reveals both commonalities and distinct differences.

A primary shared outcome is the universal fermentation of FOS leading to the production of beneficial SCFAs and a reduction in pH across all three host types. The stimulation of saccharolytic bacteria, particularly Lactobacillus and Bifidobacterium (in humans), is another common theme.

However, the specific profiles of the generated SCFAs can differ, reflecting the unique enzymatic capabilities of the respective microbial communities. For instance, while butyrate production is a consistent outcome, the relative proportions of acetate, propionate, and butyrate can vary.

The following interactive data tables provide a comparative summary of the key findings from in vitro FOS fermentation studies using microbial consortia from human, canine, and poultry origins.

Table 1: Comparison of Short-Chain Fatty Acid (SCFA) Production from FOS In Vitro

HostPredominant SCFAs ProducedKey Findings
Human Acetate, Propionate, ButyrateSignificant increase in total SCFAs. nih.gov
Canine Acetate, Propionate, n-ButyrateNotable increase in n-butyric acid. nih.gov Propionic acid modulation by dietary protein. nih.gov
Poultry Propionate, Butyrate, Lactic AcidEnhanced production of propionate and butyrate. nih.govresearchgate.net

Table 2: Impact of FOS on Key Microbial Genera In Vitro

HostStimulated GeneraInhibited Genera
Human Bifidobacterium, Lactobacillus nih.gov-
Canine Lactobacillus nih.govmdpi.comEscherichia-Shigella mdpi.com
Poultry Lactobacillus, Faecalibacterium frontiersin.org-

It is important to note that these comparisons are based on studies that may have used different FOS preparations (with varying degrees of polymerization) and experimental conditions. Therefore, while these findings provide valuable insights into the differential metabolism of FOS, further research using standardized substrates, such as purified this compound, and methodologies is needed for a more precise comparative analysis.

Future Directions and Research Gaps in Fructo Oligosaccharide Dp6 Science

Development of Novel Biotechnological Processes for High-Purity DP6 Isomers

The commercial production of FOS typically yields a mixture of molecules with varying chain lengths (DP3-DP5), making the isolation of pure DP6 challenging and costly. nih.govfrontiersin.org Current biotechnological processes rely on the transfructosylation activity of microbial fructosyltransferases (FTases), where sucrose (B13894) serves as both a donor and acceptor of fructose (B13574) units. nih.govfrontiersin.org The synthesis occurs sequentially, with shorter FOS molecules acting as substrates for the formation of longer chains. mdpi.com Consequently, the final product is a complex syrup containing residual monosaccharides, sucrose, and a spectrum of FOS molecules. nih.govresearchgate.net

A significant research gap exists in developing biocatalytic systems that can precisely synthesize or accumulate DP6 isomers. While modulating reaction conditions, such as using lower initial sucrose concentrations, can shift the product distribution towards higher DP FOS (DP5 and DP6), it does not eliminate the inherent heterogeneity of the product. nih.gov Future research should focus on:

Enzyme Discovery and Screening: Identifying and characterizing novel FTases from extremophilic or unexploited microbial sources that exhibit a natural propensity for synthesizing longer-chain FOS.

Process Engineering: Designing advanced bioreactor systems, such as enzyme membrane bioreactors, coupled with continuous removal of shorter-chain FOS to drive the equilibrium towards DP6 production. researchgate.net

Advanced Purification Strategies: While preparative HPLC can isolate pure DP isomers, it is not economically viable for large-scale production. nih.gov Research into more scalable and cost-effective purification technologies like sequential simulated moving bed (SMB) chromatography or high-speed counter-current chromatography (HSCCC) tailored for DP6 separation is crucial. mdpi.com Another approach involves the use of microorganisms that selectively consume the smaller, non-prebiotic sugars (glucose, fructose, sucrose) from the reaction mixture, thereby increasing the purity of the remaining FOS pool. researchgate.netnih.gov

Advanced Structural-Activity Relationship Studies for Tailored FOS DP6 Synthesis

The biological and physicochemical functions of FOS are intrinsically linked to their structure, particularly the degree of polymerization. nih.gov It is well-established that the chain length of FOS influences its fermentation profile by gut microbiota; shorter chains are fermented rapidly in the proximal colon, whereas longer chains like DP6 are fermented more slowly and are likely to reach the distal colon. nih.govresearchgate.net This has implications for their prebiotic activity and the production of short-chain fatty acids. Furthermore, studies on similar fructans have shown that longer chain lengths can have a more pronounced effect on biological activities such as enhancing calcium bioavailability. nih.gov

Despite this general understanding, detailed structural-activity relationship (SAR) studies specifically for FOS DP6 are lacking. A critical research gap is the elucidation of how the specific three-dimensional structure of DP6 isomers influences their interaction with microbial enzymes, intestinal receptors, and other biological targets. Future research should pursue:

Comparative Biological Studies: In vitro and in vivo studies comparing the prebiotic, immunomodulatory, and metabolic effects of high-purity DP6 against other DP FOS and commercial FOS mixtures.

Physicochemical Characterization: Investigating how the chain length of DP6 affects properties such as solubility, viscosity, water-holding capacity, and gelation, which are critical for its application in both food and non-food systems. researchgate.net

Molecular Modeling: Using computational approaches to model the interaction of DP6 with bacterial glycosidases and transporters to predict its fermentation pattern and prebiotic efficacy.

A deeper understanding of these SARs will enable the "tailored synthesis" of FOS DP6, where specific enzymes and production processes are chosen to yield a product with a predefined, desired functionality.

Mechanistic Insights into Enzyme-Substrate Interactions for Precise DP Control

The synthesis of FOS is governed by the catalytic action of FTases, which possess both transfructosylating (synthesis) and hydrolytic (degradation) activities. nih.govmdpi.com The key to efficient FOS production is to maximize the ratio of transferase to hydrolase activity, a balance that is heavily influenced by reaction conditions. mdpi.com The chain elongation process is a stepwise reaction where the enzyme's active site must accommodate progressively larger FOS molecules as both donors and acceptors. mdpi.com

A major gap in current knowledge is the lack of a detailed structural understanding of how the FTase active site architecture dictates the maximum chain length of the FOS product. While the general ping-pong mechanism is understood, the specific amino acid residues that form the substrate-binding subsites and control the degree of polymerization are not well-defined. Future research efforts should be directed towards:

Structural Biology: Solving the crystal structures of FTases complexed with FOS substrates of varying lengths (DP4, DP5, DP6). This would provide invaluable snapshots of the enzyme-substrate interactions that govern chain elongation and termination.

Site-Directed Mutagenesis: Identifying and modifying key amino acid residues within the enzyme's active site to alter its substrate specificity and product profile. The goal would be to engineer an enzyme that either has a higher affinity for DP5 as an acceptor or is sterically hindered from binding FOS molecules larger than DP6.

Kinetic Modeling: Developing comprehensive kinetic models that can accurately predict the distribution of FOS products based on enzyme properties and reaction conditions. This would be a powerful tool for optimizing processes to maximize the yield of DP6.

Table 1: Influence of Reaction Conditions on FOS Degree of Polymerization (DP)

Reaction ParameterInfluence on DPMechanism
Substrate (Sucrose) Concentration High concentration favors lower DP; Lower concentration favors higher DP.High sucrose levels increase the probability of sucrose acting as an acceptor, leading to shorter chains (DP3, DP4). At lower sucrose levels, previously formed FOS molecules are more likely to act as acceptors, leading to chain elongation. nih.gov
Reaction Time Longer reaction times can lead to higher DP, followed by hydrolysis.Initially, shorter FOS (DP3) are formed. As the reaction progresses, these are converted to DP4, then DP5, and subsequently DP6. However, prolonged reaction times can lead to enzymatic hydrolysis of FOS products. mdpi.com
Temperature Affects enzyme activity and stability.Each enzyme has an optimal temperature for activity. Higher temperatures can increase reaction rates but may also lead to faster enzyme denaturation and favor hydrolysis. nih.gov
Enzyme Source Product specificity is enzyme-dependent.FTases from different microbial sources have intrinsically different active site structures, leading to variations in the chain length distribution of the FOS products they synthesize. mdpi.com

Systems Biology and Metabolic Engineering Approaches for Optimized DP6 Production

The native microbial producers of FTases are complex biological systems. Optimizing these "cell factories" for the specific overproduction of FOS DP6 requires a holistic, systems-level approach. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, offers a powerful strategy to enhance the production of desired biomolecules. mdpi.com

Host Organism Engineering: Utilizing well-characterized and genetically tractable hosts like Escherichia coli, Pichia pastoris, or Aspergillus niger for the heterologous expression of FTase genes. mdpi.comnih.gov This allows for the manipulation of production in a controlled genetic background, for instance, by deleting genes encoding for competing enzymes that might degrade the substrate or product. mdpi.com

Enzyme Engineering: Employing techniques like directed evolution or rational protein design to create FTase variants with altered active sites. The goal is to develop enzymes that show a significantly higher catalytic efficiency (kcat/Km) for the reaction that converts DP5 to DP6, while having reduced activity for subsequent elongation or hydrolysis steps.

Metabolic Modeling: Constructing genome-scale metabolic models of FOS-producing organisms to identify key metabolic pathways that compete with FOS synthesis for precursors or energy. These models can simulate the effects of gene knockouts or overexpression, guiding metabolic engineering strategies to divert metabolic flux towards the desired product.

Development of High-Throughput Analytical Platforms for DP6 Research

Advancements in FOS DP6 research are fundamentally dependent on the ability to rapidly and accurately analyze complex carbohydrate mixtures. Traditional analytical methods can be laborious and time-consuming, creating a bottleneck for screening large numbers of engineered enzymes, production conditions, or purified fractions. mdpi.com

The current research gap is not the lack of analytical techniques, but their integration into automated, high-throughput platforms. Such platforms are essential to accelerate the pace of discovery and optimization. The development of these platforms should focus on:

Miniaturization and Automation: Adapting current analytical methods to 96-well or 384-well plate formats to allow for the parallel processing of hundreds of samples. This includes automated sample preparation, extraction, and derivatization steps.

Rapid Separation and Detection: Coupling fast separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with sensitive detection methods like Mass Spectrometry (MS) or Pulsed Amperometric Detection (PAD).

Advanced Data Analysis: Creating sophisticated software for automated data processing, including peak alignment, integration, and identification of specific isomers from complex chromatograms and spectra. This is crucial for handling the large datasets generated by high-throughput screening.

Table 2: Comparison of Analytical Platforms for FOS DP6 Research

PlatformPrincipleAdvantages for DP6 ResearchLimitations
HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric DetectionExcellent resolution for separating oligosaccharides based on size, linkage, and branching without derivatization.Requires high pH mobile phases; not directly compatible with MS.
HPLC/UHPLC-MS (Ultra) High-Performance Liquid Chromatography coupled to Mass SpectrometryProvides both separation based on physicochemical properties and mass information for confirmation of DP. Can distinguish isomers when coupled with appropriate chromatography.May require derivatization for some FOS; complex data interpretation.
CE-LIF Capillary Electrophoresis with Laser-Induced FluorescenceRequires very small sample volumes; high separation efficiency.Requires fluorescent labeling (derivatization) of the oligosaccharide.
MALDI-TOF-MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass SpectrometryVery fast analysis of DP distribution in a mixture; high sensitivity.Poor at distinguishing structural isomers; quantification can be challenging.

Exploration of FOS DP6 in Advanced Material Science and Non-Dietary Applications

The application of oligosaccharides is expanding beyond their traditional roles as food ingredients. The unique chemical structures of these biopolymers make them attractive building blocks for the development of advanced biomaterials. Polysaccharides and their shorter oligosaccharide counterparts are being explored for creating hydrogels, films, and nanoparticles for applications in tissue engineering, wound healing, and drug delivery. researchgate.netmdpi.com For example, chemically modified oligosaccharides, such as chitosan (B1678972) oligosaccharides, have been used to form hydrogels that can provide a scaffold for tissue regeneration or enable the controlled release of therapeutic agents. semanticscholar.orgbiointerfaceresearch.com

A significant research gap—and a promising future direction—is the exploration of FOS DP6 in these non-dietary applications. To date, research has been almost exclusively focused on its prebiotic potential. The specific chain length and chemical properties of DP6 could be leveraged to create novel materials. Future research should investigate:

Chemical Modification: Exploring the chemical derivatization of FOS DP6, such as acetylation, butyrylation, or thiolation. researchgate.netmdpi.com Such modifications could dramatically alter its physicochemical properties, introducing functionalities that allow it to form hydrogels or act as a stabilizer in emulsions and foams. researchgate.netresearchgate.net

Biopolymer Development: Investigating the potential of FOS DP6 as a component in biodegradable films or coatings. Its defined structure could lead to materials with predictable and tunable mechanical properties, such as elasticity and tensile strength.

Nanoparticle Formulation: Using FOS DP6 as a hydrophilic shell to create stable nanoparticles for targeted drug delivery. The biocompatible and biodegradable nature of FOS makes it an excellent candidate for such biomedical applications. mdpi.com

The systematic exploration of FOS DP6 in material science could unlock a new generation of functional, sustainable, and biocompatible materials derived from carbohydrate resources.

Q & A

Q. What analytical methods are recommended for quantifying Fructo-oligosaccharide DP6 (FOS DP6) in complex biological matrices?

Methodological Answer: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used due to its specificity for separating oligosaccharides by degree of polymerization (DP) . For enhanced sensitivity, liquid chromatography coupled with mass spectrometry (LC-MS) can resolve structural isomers and validate purity. Calibration with certified reference standards (e.g., molecular formula C₃₆H₆₂O₃₁, MW 990.85) is critical to minimize matrix interference .

Q. How does FOS DP6 modulate Bifidobacterium growth in vitro, and what experimental controls are essential?

Methodological Answer: Use anaerobic batch cultures with defined media (e.g., modified MRS broth) and pH control to simulate colonic conditions. Compare FOS DP6 against lower-DP FOS (e.g., DP3-5) and prebiotic controls like inulin. Quantify bacterial growth via optical density (OD600), qPCR targeting 16S rRNA, or flow cytometry. Studies show FOS DP6 selectively enhances Bifidobacterium spp. due to β-fructosidase activity .

Q. What structural characteristics distinguish FOS DP6 from other fructo-oligosaccharides?

Methodological Answer: FOS DP6 (GF5) has a glucose-terminated structure: Fruβ(2-1)-[Fruβ(2-1)]₄-α(2-1)Glc. Nuclear magnetic resonance (NMR) and tandem MS can confirm β(2-1) linkages and differentiate it from DP7 (GF6) or branched FOS. X-ray crystallography reveals helical conformations affecting solubility and prebiotic efficacy .

Advanced Research Questions

Q. What molecular mechanisms underlie FOS DP6’s immunomodulatory effects in gut-associated lymphoid tissue (GALT)?

Methodological Answer: Use co-culture systems (e.g., Caco-2/THP-1 cells) to model gut epithelium-immune interactions. Measure cytokine profiles (IL-10, TNF-α) via ELISA and TLR/NF-κB pathway activation via luciferase reporter assays. Metabolomic analysis of short-chain fatty acids (SCFAs) from FOS DP6 fermentation can link microbial metabolism to immune outcomes .

Q. How does FOS DP6’s polymerization degree influence its fermentation kinetics compared to other prebiotics?

Methodological Answer: Conduct in vitro fecal fermentation assays with continuous pH monitoring and gas production measurements. Compare FOS DP6 with inulin (DP10-60) and DP3 FOS using kinetic modeling (e.g., modified Gompertz equation). Metagenomic sequencing of fermented samples can identify taxa-specific utilization patterns (e.g., Bifidobacterium longum vs. Bacteroides thetaiotaomicron) .

Q. What experimental designs address contradictions in FOS DP6’s role in lipid metabolism?

Methodological Answer: Use rodent models with high-fat diets and isoenergetic FOS DP6 supplementation. Control for dietary fiber content and gut microbiota baseline via germ-free vs. conventional cohorts. Lipidomics (LC-MS/MS) and bile acid profiling can clarify mechanistically conflicting results (e.g., cholesterol-lowering vs. neutral effects) .

Methodological Frameworks for Study Design

Q. How can the PICOT framework structure a clinical trial evaluating FOS DP6’s impact on metabolic syndrome?

  • Population (P) : Adults with BMI ≥30 and insulin resistance.
  • Intervention (I) : Daily 10g FOS DP6 supplementation.
  • Comparison (C) : Maltodextrin placebo.
  • Outcome (O) : HbA1c reduction, fecal SCFA levels.
  • Time (T) : 12-week intervention. This design ensures measurable endpoints and controls for confounding variables like diet .

Q. What omics approaches integrate best with FOS DP6 research to resolve host-microbe interactions?

  • Metagenomics : Identify microbial taxa and β-fructosidase genes.
  • Metabolomics : Quantify SCFAs, secondary bile acids.
  • Transcriptomics : Profile host epithelial responses. Multi-omics data integration via tools like MixOmics or QIIME2 can reveal causal links between FOS DP6, microbiota shifts, and health outcomes .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in FOS DP6’s bifidogenic effects across human trials?

Methodological Answer: Stratify analyses by baseline microbiota composition (e.g., Bifidobacterium-low vs. -high cohorts). Use machine learning (random forests) to identify covariates (e.g., dietary fiber intake, antibiotic history). Meta-analyses of RCTs can quantify effect sizes and heterogeneity .

Q. What statistical models are optimal for analyzing dose-response relationships in FOS DP6 studies?

Methodological Answer: Nonlinear mixed-effects models (NLME) account for inter-individual variability in fermentation efficiency. Bayesian hierarchical models can integrate prior data (e.g., in vitro kinetics) to improve predictive power for in vivo outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.